molecular formula C26H25N5O4 B164810 4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide CAS No. 135556-20-6

4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide

Cat. No. B164810
M. Wt: 471.5 g/mol
InChI Key: CILFBYXDVWMEGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as PNB-TD and belongs to the class of tetrazole-based compounds.

Mechanism Of Action

The mechanism of action of PNB-TD is not fully understood. However, studies have suggested that PNB-TD exerts its therapeutic effects by inhibiting various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. PNB-TD also modulates the expression of various genes involved in cell proliferation, apoptosis, and inflammation.

Biochemical And Physiological Effects

PNB-TD has been shown to have various biochemical and physiological effects. Studies have shown that PNB-TD inhibits the proliferation of cancer cells, induces apoptosis, and inhibits the production of pro-inflammatory cytokines. PNB-TD also reduces oxidative stress and improves cardiac function.

Advantages And Limitations For Lab Experiments

PNB-TD has several advantages for lab experiments. It is a stable compound that can be easily synthesized. PNB-TD also exhibits potent therapeutic effects, making it a promising candidate for further research. However, PNB-TD has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain experiments. Additionally, PNB-TD has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.

Future Directions

There are several future directions for PNB-TD research. One area of research is to further investigate the mechanism of action of PNB-TD. Another direction is to study the pharmacokinetics and pharmacodynamics of PNB-TD in vivo. Additionally, PNB-TD can be further studied for its potential therapeutic applications in other diseases, such as neurodegenerative diseases and metabolic disorders.

Synthesis Methods

PNB-TD can be synthesized using a multi-step process that involves the reaction of 4-(4-bromo-butoxy)benzoic acid with 2,3-dihydro-1,4-benzodioxin-5-carboxylic acid, followed by the reaction with 3-(2H-tetrazol-5-yl)aniline. The final step involves the reaction of the intermediate with 4-aminobenzamide to form PNB-TD.

Scientific Research Applications

PNB-TD has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. Studies have shown that PNB-TD exhibits anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. PNB-TD also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, PNB-TD has been shown to have cardioprotective effects by reducing oxidative stress and improving cardiac function.

properties

CAS RN

135556-20-6

Product Name

4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide

Molecular Formula

C26H25N5O4

Molecular Weight

471.5 g/mol

IUPAC Name

4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide

InChI

InChI=1S/C26H25N5O4/c32-26(19-12-14-20(15-13-19)33-16-5-4-9-18-7-2-1-3-8-18)27-21-10-6-11-22-24(21)35-23(17-34-22)25-28-30-31-29-25/h1-3,6-8,10-15,23H,4-5,9,16-17H2,(H,27,32)(H,28,29,30,31)

InChI Key

CILFBYXDVWMEGJ-UHFFFAOYSA-N

SMILES

C1C(OC2=C(C=CC=C2O1)NC(=O)C3=CC=C(C=C3)OCCCCC4=CC=CC=C4)C5=NNN=N5

Canonical SMILES

C1C(OC2=C(C=CC=C2O1)NC(=O)C3=CC=C(C=C3)OCCCCC4=CC=CC=C4)C5=NNN=N5

synonyms

8-(4-(4-phenylbutoxy)benzoyl)amino-2-(tetrazol-5'-yl)benzo-1,4-dioxane
ONO-RS 347
ONO-RS-347

Origin of Product

United States

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